(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane is an organic compound characterized by its unique cyclopentane ring structure with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable linear precursor, followed by the introduction of the methanesulfinyl and methylsulfanyl groups. The reaction conditions often require the use of strong bases or acids, as well as specific temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane involves its interaction with specific molecular targets. The methanesulfinyl and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethylcyclopentane: Lacks the methylsulfanyl group.
(3S,4S)-1-(Methylsulfanyl)-3,4-dimethylcyclopentane: Lacks the methanesulfinyl group.
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(ethylsulfanyl)cyclopentane: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
(3S,4S)-1-(Methanesulfinyl)-3,4-dimethyl-1-(methylsulfanyl)cyclopentane is unique due to the presence of both methanesulfinyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
921210-48-2 |
---|---|
Molecular Formula |
C9H18OS2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
(3S,4S)-3,4-dimethyl-1-methylsulfanyl-1-methylsulfinylcyclopentane |
InChI |
InChI=1S/C9H18OS2/c1-7-5-9(11-3,12(4)10)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8-,12?/m0/s1 |
InChI Key |
ZJHSCENKGUGQTI-KNTUYYKSSA-N |
Isomeric SMILES |
C[C@H]1CC(C[C@@H]1C)(SC)S(=O)C |
Canonical SMILES |
CC1CC(CC1C)(SC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.